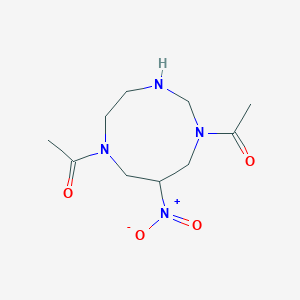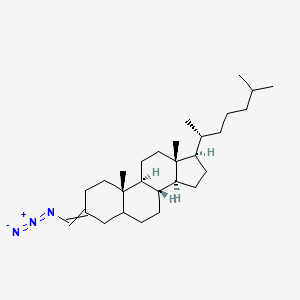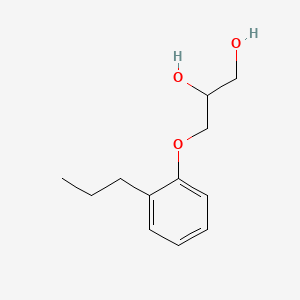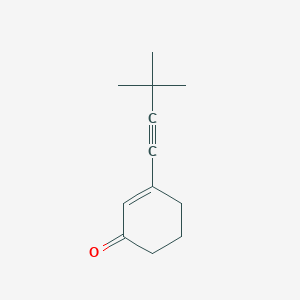![molecular formula C15H15N3O2 B14510510 1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene CAS No. 62846-07-5](/img/structure/B14510510.png)
1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene is a complex organic compound characterized by the presence of both cyanocarbonyl and isocyanate functional groups
Preparation Methods
The synthesis of 1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-(4-isocyanatocyclohexyl)aniline with cyanocarbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of advanced catalytic systems to enhance yield and purity.
Chemical Reactions Analysis
1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions with various nucleophiles, forming urea derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and amines for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and advanced materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene involves its interaction with specific molecular targets. The isocyanate group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions, which is the basis for its potential biological activities. The cyanocarbonyl group can also participate in various biochemical pathways, further contributing to its effects.
Comparison with Similar Compounds
1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene can be compared with other similar compounds such as:
4-(4-Isocyanatocyclohexyl)aniline: Lacks the cyanocarbonyl group, making it less reactive in certain chemical reactions.
1-(Cyanocarbonyl)amino-benzene: Does not have the cyclohexyl group, which affects its steric and electronic properties.
4-Isocyanatobenzene: Simpler structure with only the isocyanate group, limiting its range of applications. The presence of both cyanocarbonyl and isocyanate groups in this compound makes it unique and versatile for various applications.
Properties
CAS No. |
62846-07-5 |
|---|---|
Molecular Formula |
C15H15N3O2 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
1-cyano-N-[4-(4-isocyanatocyclohexyl)phenyl]formamide |
InChI |
InChI=1S/C15H15N3O2/c16-9-15(20)18-14-7-3-12(4-8-14)11-1-5-13(6-2-11)17-10-19/h3-4,7-8,11,13H,1-2,5-6H2,(H,18,20) |
InChI Key |
HBSGMEYWISKGIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)NC(=O)C#N)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Cyanoethyl)sulfanyl]decanamide](/img/structure/B14510442.png)
![5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14510457.png)

![2,2'-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid](/img/structure/B14510469.png)

![1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14510485.png)
![2-Naphthalenol, 1-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14510489.png)






